molecular formula C5H6N4 B1356424 3-(1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 76686-83-4

3-(1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No. B1356424
CAS RN: 76686-83-4
M. Wt: 122.13 g/mol
InChI Key: FSRNFKKSRMNQDG-UHFFFAOYSA-N
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Description

“3-(1H-1,2,4-triazol-1-yl)propanenitrile” is a compound with the molecular formula C5H6N4 . It has a molecular weight of 122.13 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “3-(1H-1,2,4-triazol-1-yl)propanenitrile”, has been reported in various studies . One method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .


Molecular Structure Analysis

The InChI code for “3-(1H-1,2,4-triazol-1-yl)propanenitrile” is 1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(1H-1,2,4-triazol-1-yl)propanenitrile” is a solid compound with a molecular weight of 122.13 .

Scientific Research Applications

  • Pharmaceutical Applications

    • 1,2,4-triazole derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • For example, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones have shown promising cytotoxic activity against Hela cell line .
  • Organocatalysis

    • Triazoles are also important in organocatalysis .
  • Agrochemicals

    • The 1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals .
  • Materials Science

    • Triazoles have found broad applications in materials science .
  • Photostabilizers

    • The 1,4-disubstituted 1H-1,2,3-triazoles are used as photostabilizers .
  • Anticorrosives

    • The 1,4-disubstituted 1H-1,2,3-triazoles are used as anticorrosives .
  • Chemotherapy

    • High nitrogen-containing heterocyclic systems, including 1,2,4-triazole derivatives, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including propellants, explosives, pyrotechnics, and particularly chemotherapy .
  • Organic Synthesis

    • 1,2,3-Triazoles have found broad applications in organic synthesis .
  • Polymer Chemistry

    • 1,2,3-Triazoles are used in polymer chemistry .
  • Supramolecular Chemistry

    • 1,2,3-Triazoles have applications in supramolecular chemistry .
  • Bioconjugation

    • 1,2,3-Triazoles are used in bioconjugation .
  • Fluorescent Imaging

    • 1,2,3-Triazoles are used in fluorescent imaging .
  • Energetic Materials

    • Certain 1,2,4-triazole derivatives, such as [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, have been studied for their potential use in energetic materials, including propellants and explosives .
  • Antibacterial and Antifungal Agents

    • Some 1,2,4-triazole derivatives have shown effectiveness as antibacterial and antifungal agents .
  • Dyes

    • The 1,4-disubstituted 1H-1,2,3-triazoles have important applications as dyes .
  • Chemical Biology

    • 1,2,3-Triazoles have found broad applications in chemical biology .
  • Promising Anticancer Agents

    • Certain novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones, have shown promising cytotoxic activity against certain cancer cell lines .
  • Pyrotechnics

    • High nitrogen-containing heterocyclic systems, including 1,2,4-triazole derivatives, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including pyrotechnics .

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302, H312, and H332, suggesting that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

1,2,4-triazole derivatives, including “3-(1H-1,2,4-triazol-1-yl)propanenitrile”, have been studied for their potential as anticancer agents . Future research may focus on further exploring these properties and developing more effective and potent anticancer agents .

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRNFKKSRMNQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533594
Record name 3-(1H-1,2,4-Triazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-triazol-1-yl)propanenitrile

CAS RN

76686-83-4
Record name 3-(1H-1,2,4-Triazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-1-yl)propanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1,2,4-triazole (25 g, 0.362 mol) and acrylonitrile (100 mL, 4 w/v) was heated up to 80° C. under nitrogen for 16 h. The reaction mixture was then concentrated under reduced pressure to remove the excess of acrylonitrile affording 41 g of the title compound as a colourless liquid (93%). It was used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JA Quinn, TT Fujimoto, AR Egan… - Pesticide science, 1986 - Wiley Online Library
2‐Butyl‐2‐(4 chlorophenyl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)propanenitrile, RH 3866, a new broad‐spectrum fungicide was particularly effective against fungi in the subclass …
Number of citations: 21 onlinelibrary.wiley.com
T Kataoka - Rational approaches to structure, activity and …, 1992 - books.google.com
Since the groups of Bayer¹ and of Jannsen² independently discovered in the late 1960s that some 1-N-substituted azole derivatives exhibit potent antifungal and antimycotic activities, …
Number of citations: 7 books.google.com
KM Vailonis, K Gnanasekaran, XB Powers… - Journal of the …, 2019 - ACS Publications
Metal–organic nanotubes (MONTs) are tunable porous 1D materials that are envisioned to be complementary to carbon nanotubes for anisotropic applications. To date, characterization …
Number of citations: 44 pubs.acs.org
K Vailonis - 2019 - trace.tennessee.edu
Metal-organic nanotubes (MONTs) are the one-dimensional variant of metal-organic frameworks (MOFs), where the nanotubular framework propagates in one-dimension coincident …
Number of citations: 0 trace.tennessee.edu
DL Mull - 2016 - trace.tennessee.edu
Metal-organic nanotubes (MONTs) are an emerging class of discrete materials that are the 1D variant of metal-organic frameworks (MOFs). MONTs have potential to become an …
Number of citations: 3 trace.tennessee.edu
UM Shrestha, KM Vailonis, DM Jenkins… - ACS Applied Nano …, 2020 - ACS Publications
Although metal–organic nanotubes (MONTs) are the one-dimensional analogue of metal–organic frameworks (MOFs), in their crystalline form they exist almost exclusively as …
Number of citations: 5 pubs.acs.org
X Ai, X Wang, J Liu, Z Ge, T Cheng, R Li - Tetrahedron, 2010 - Elsevier
Aza-Michael addition of aromatic or aliphatic amines with various electron-deficient alkenes was performed using alkaline Al 2 O 3 as solid media at room temperature afforded the …
Number of citations: 54 www.sciencedirect.com

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